molecular formula C₁₉H₂₀BrClN₂O₃S B1663497 N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide CAS No. 851599-82-1

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide

Cat. No.: B1663497
CAS No.: 851599-82-1
M. Wt: 471.8 g/mol
InChI Key: KTCJYACFOQWRDO-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is the racemic mixture of ELN 318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor. This compound is known for its differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase, with a significantly higher selectivity for PS1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide are not explicitly detailed in available literature. it is likely that the production involves large-scale synthesis techniques, ensuring high purity and yield, followed by rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide primarily undergoes inhibition reactions, specifically targeting γ-secretase. It demonstrates differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase .

Common Reagents and Conditions

The compound is typically used in in vitro and in vivo studies under controlled laboratory conditions. Common reagents include dimethyl sulfoxide (DMSO) for solubilization, and various buffers and media for biological assays .

Major Products Formed

The major products formed from the reactions involving this compound are primarily related to its inhibitory effects on γ-secretase, leading to reduced production of amyloid-beta peptides .

Scientific Research Applications

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in studies related to Alzheimer’s disease due to its selective inhibition of amyloid precursor protein (APP) γ-secretase . The compound is also valuable in understanding the mechanisms of γ-secretase and its role in various cellular processes .

Mechanism of Action

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide exerts its effects by selectively inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound shows a 51-fold higher selectivity for presenilin-1 (PS1) compared to presenilin-2 (PS2) .

Biological Activity

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a 4-bromophenyl and a 4-chloro substituent, along with an azepanone moiety. The structural formula can be summarized as follows:

C15H16BrClN2O2S\text{C}_{15}\text{H}_{16}\text{BrClN}_2\text{O}_2\text{S}

Key Structural Components:

  • Bromophenyl Group: Enhances lipophilicity and may influence binding affinity.
  • Chloro Substituent: Potentially increases biological activity through electronic effects.
  • Azepanone Ring: Provides structural rigidity and may contribute to receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in disease processes.

  • Inhibition of Carbonic Anhydrases (CAs):
    • Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrases, which play crucial roles in various physiological processes, including acid-base balance and respiration.
    • The compound's structural features suggest it may exhibit potent inhibitory effects against certain CA isoforms, which could be beneficial in treating conditions like glaucoma or cancer .
  • Antitumor Activity:
    • Similar compounds have shown promise as antitumor agents by inducing apoptosis in cancer cells. The azepanone structure may enhance cellular uptake and target specific cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Research indicates that modifications to the bromophenyl and azepanone components can significantly affect biological activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases binding affinity for target enzymes
Alteration of the azepanone ring sizeModifies pharmacokinetics and bioavailability
Variation in sulfonamide substituentsImpacts selectivity towards different CA isoforms

Studies have shown that small changes in the molecular structure can lead to substantial differences in biological outcomes, highlighting the importance of systematic SAR investigations .

Case Studies

  • Study on CA Inhibition:
    A recent study evaluated a series of sulfonamide derivatives for their inhibitory effects on human carbonic anhydrase isoforms. This compound exhibited significant inhibition against CA II and CA IX, with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent for conditions like glaucoma and cancer .
  • Antitumor Efficacy:
    In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction, underscoring its potential as an antitumor drug .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCJYACFOQWRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
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N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide

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